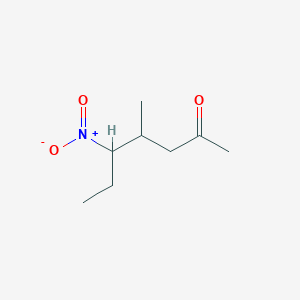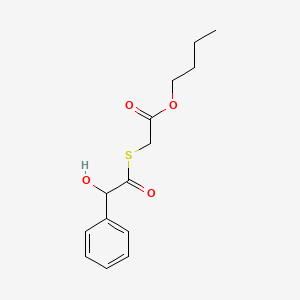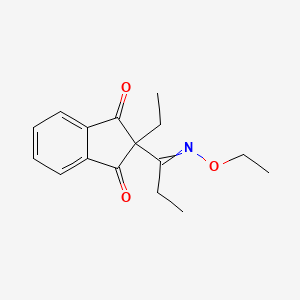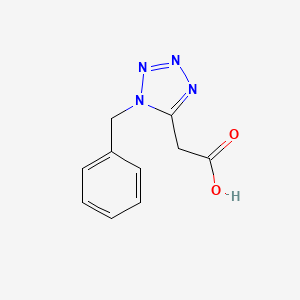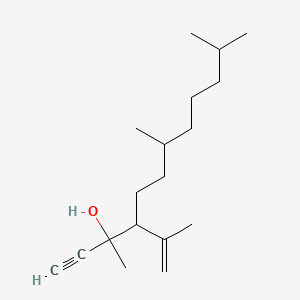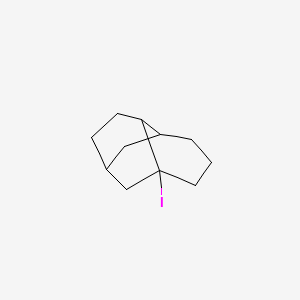
1-Iododecahydro-1,6-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iododecahydro-1,6-methanonaphthalene is an organic compound with the molecular formula C11H17I. It is a derivative of decahydro-1,6-methanonaphthalene, where one of the hydrogen atoms is replaced by an iodine atom. This compound is characterized by its unique structure, which includes multiple ring systems and an iodine substituent, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Iododecahydro-1,6-methanonaphthalene typically involves the iodination of decahydro-1,6-methanonaphthalene. The reaction conditions often require the presence of an iodine source, such as iodine (I2) or an iodine-containing reagent, and a suitable solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position.
In an industrial setting, the production of this compound may involve large-scale iodination processes, utilizing advanced equipment to maintain precise reaction conditions. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Iododecahydro-1,6-methanonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.
Reduction Reactions: The compound can be reduced to decahydro-1,6-methanonaphthalene by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution may yield a variety of substituted decahydro-1,6-methanonaphthalene derivatives, while reduction and oxidation reactions produce different reduced or oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Iododecahydro-1,6-methanonaphthalene has several applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential effects on biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including their ability to interact with specific biological targets.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Wirkmechanismus
The mechanism by which 1-Iododecahydro-1,6-methanonaphthalene exerts its effects depends on its specific interactions with molecular targets. The iodine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule. The compound’s structure allows it to interact with different biological pathways, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Iododecahydro-1,6-methanonaphthalene can be compared with other similar compounds, such as:
Decahydro-1,6-methanonaphthalene: The parent compound without the iodine substituent. It has different reactivity and properties compared to the iodinated derivative.
1-Bromodecahydro-1,6-methanonaphthalene: A similar compound where the iodine atom is replaced by a bromine atom. This compound has different reactivity and chemical properties due to the presence of bromine.
1-Chlorodecahydro-1,6-methanonaphthalene: Another similar compound with a chlorine atom instead of iodine. The presence of chlorine affects the compound’s reactivity and interactions.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts specific chemical properties and reactivity that are distinct from its bromine and chlorine analogs.
Eigenschaften
CAS-Nummer |
63272-03-7 |
|---|---|
Molekularformel |
C11H17I |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
3-iodotricyclo[5.3.1.03,8]undecane |
InChI |
InChI=1S/C11H17I/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10H,1-7H2 |
InChI-Schlüssel |
QGYZKRFJHRFTEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC3CCC2C(C1)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


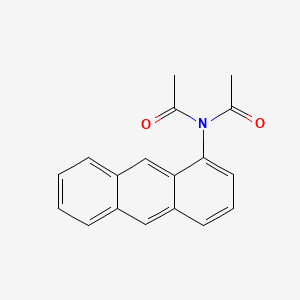
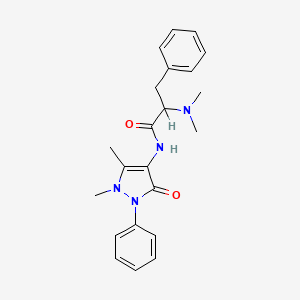
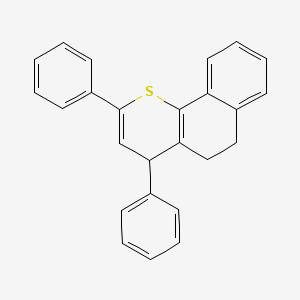
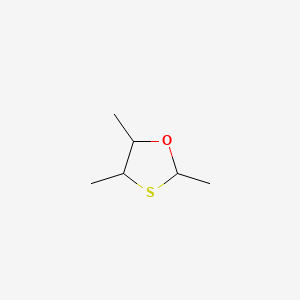
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
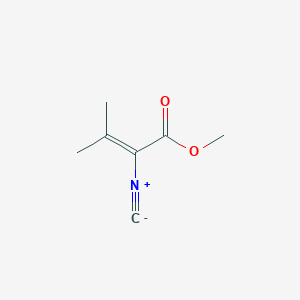
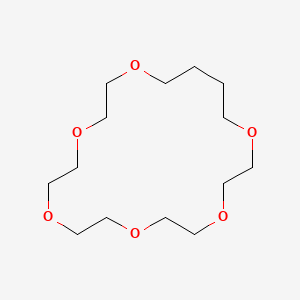
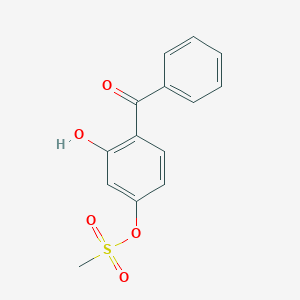
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
